molecular formula C18H20N2O3 B4935370 (3,4-dimethoxyphenyl)(1-ethyl-1H-benzimidazol-2-yl)methanol

(3,4-dimethoxyphenyl)(1-ethyl-1H-benzimidazol-2-yl)methanol

Cat. No. B4935370
M. Wt: 312.4 g/mol
InChI Key: AOVAREODOOLCKA-UHFFFAOYSA-N
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Description

(3,4-dimethoxyphenyl)(1-ethyl-1H-benzimidazol-2-yl)methanol, also known as DEBM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DEBM is a benzimidazole derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been extensively studied. In

Mechanism of Action

The mechanism of action of (3,4-dimethoxyphenyl)(1-ethyl-1H-benzimidazol-2-yl)methanol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. (3,4-dimethoxyphenyl)(1-ethyl-1H-benzimidazol-2-yl)methanol has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which play a crucial role in tumor invasion and metastasis. (3,4-dimethoxyphenyl)(1-ethyl-1H-benzimidazol-2-yl)methanol has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, (3,4-dimethoxyphenyl)(1-ethyl-1H-benzimidazol-2-yl)methanol has been shown to inhibit the replication of hepatitis C virus (HCV) by targeting the NS5B RNA polymerase.
Biochemical and Physiological Effects:
(3,4-dimethoxyphenyl)(1-ethyl-1H-benzimidazol-2-yl)methanol has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that (3,4-dimethoxyphenyl)(1-ethyl-1H-benzimidazol-2-yl)methanol inhibits the proliferation and migration of cancer cells, induces apoptosis, and reduces the production of inflammatory mediators. In vivo studies have shown that (3,4-dimethoxyphenyl)(1-ethyl-1H-benzimidazol-2-yl)methanol inhibits tumor growth and metastasis, reduces inflammation, and improves liver function in HCV-infected mice.

Advantages and Limitations for Lab Experiments

(3,4-dimethoxyphenyl)(1-ethyl-1H-benzimidazol-2-yl)methanol has several advantages for lab experiments, including its ease of synthesis, low toxicity, and high stability. However, (3,4-dimethoxyphenyl)(1-ethyl-1H-benzimidazol-2-yl)methanol also has some limitations, including its low solubility in water and its tendency to form aggregates in solution.

Future Directions

There are several future directions for the research on (3,4-dimethoxyphenyl)(1-ethyl-1H-benzimidazol-2-yl)methanol. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential applications in drug delivery and imaging. (3,4-dimethoxyphenyl)(1-ethyl-1H-benzimidazol-2-yl)methanol has also been proposed as a potential scaffold for the design and synthesis of new anticancer agents. Finally, the development of new synthetic methods for (3,4-dimethoxyphenyl)(1-ethyl-1H-benzimidazol-2-yl)methanol and its derivatives could lead to the discovery of new compounds with improved properties.

Synthesis Methods

(3,4-dimethoxyphenyl)(1-ethyl-1H-benzimidazol-2-yl)methanol can be synthesized through various methods, including the condensation reaction of 1-ethyl-2-(3,4-dimethoxyphenyl)hydrazine with formaldehyde in the presence of a catalyst. Another method involves the reaction of 1-ethyl-2-(3,4-dimethoxyphenyl)hydrazine with paraformaldehyde in the presence of acetic acid. The yield of (3,4-dimethoxyphenyl)(1-ethyl-1H-benzimidazol-2-yl)methanol through these methods is reported to be around 70-80%.

Scientific Research Applications

(3,4-dimethoxyphenyl)(1-ethyl-1H-benzimidazol-2-yl)methanol has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, (3,4-dimethoxyphenyl)(1-ethyl-1H-benzimidazol-2-yl)methanol has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. (3,4-dimethoxyphenyl)(1-ethyl-1H-benzimidazol-2-yl)methanol has also been used as a ligand in the design and synthesis of metal-organic frameworks (MOFs) and as a fluorescent probe for the detection of metal ions. In analytical chemistry, (3,4-dimethoxyphenyl)(1-ethyl-1H-benzimidazol-2-yl)methanol has been used as a chiral selector in capillary electrophoresis.

properties

IUPAC Name

(3,4-dimethoxyphenyl)-(1-ethylbenzimidazol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-4-20-14-8-6-5-7-13(14)19-18(20)17(21)12-9-10-15(22-2)16(11-12)23-3/h5-11,17,21H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOVAREODOOLCKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C(C3=CC(=C(C=C3)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-dimethoxyphenyl)(1-ethyl-1H-benzimidazol-2-yl)methanol

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